5,5-dioxo-8,9,10,11-tetrahydro-7H-azepino[2,1-c][1,2,4]benzothiadiazine-3-carboxylic acid
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Description
Scientific Research Applications
Novel Tetrahydro-1-benzazepine-2-carboxylic Acids Synthesis
A versatile approach to synthesize novel tetrahydro-1H-benzo[b]azepine-2-carboxylic acids and tricyclic tetrahydro-1-benzazepines with fused heterocyclic units was reported. This method uses 2-(allylaryl)glycinates as starting materials, leading to the creation of benzo[b]azepine-2-carboxylic acids and several tricyclic derivatives through key intermediates. Such compounds have potential applications in medicinal chemistry due to their structural complexity and diverse functionality (Guerrero et al., 2020).
K(ATP) Channel Activation and Tissue Selectivity
Research explored the impact of substituents in the 7- and 3-position of 4H-1,2,4-benzothiadiazine 1,1-dioxides on their potency and tissue selectivity as K(ATP) channel activators. Compounds with specific substituent patterns demonstrated selective inhibition of insulin release from pancreatic B-cells or myorelaxant activity on rat aorta, offering insights into designing tissue-selective potassium channel openers (Boverie et al., 2005).
Electron Impact Mass Spectral Fragmentation Study
The mass spectrometric behavior of various tetrahydro-1H-azeto[2,1-d][1,5]benzothiazepin-1-ones was analyzed to understand their fragmentation patterns. This study is crucial for the structural elucidation of such compounds, aiding in the development of new benzothiadiazine derivatives with potential pharmacological applications (Xu et al., 2000).
Enantioselective Synthesis via C-H Activation
A combined use of an achiral cobalt(III) catalyst and a chiral carboxylic acid enabled the enantioselective synthesis of benzothiadiazine-1-oxides from sulfoximines and dioxazolones via C-H bond cleavage. This methodological advancement facilitates the synthesis of pharmacologically relevant derivatives with high enantioselectivity, contributing to the field of asymmetric synthesis and medicinal chemistry (Hirata et al., 2022).
Properties
IUPAC Name |
5,5-dioxo-8,9,10,11-tetrahydro-7H-azepino[2,1-c][1,2,4]benzothiadiazine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S/c16-13(17)9-5-6-10-11(8-9)20(18,19)14-12-4-2-1-3-7-15(10)12/h5-6,8H,1-4,7H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTCNNVZBLXVHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NS(=O)(=O)C3=C(N2CC1)C=CC(=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
730992-36-6 |
Source
|
Record name | 8,8-dioxo-8lambda6-thia-1,9-diazatricyclo[8.5.0.0,2,7]pentadeca-2,4,6,9-tetraene-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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